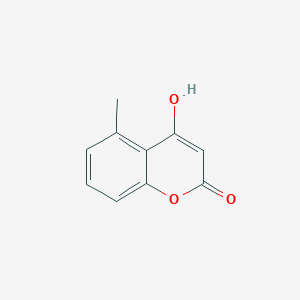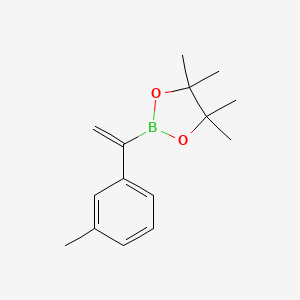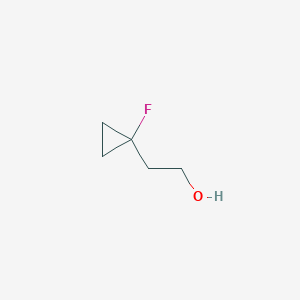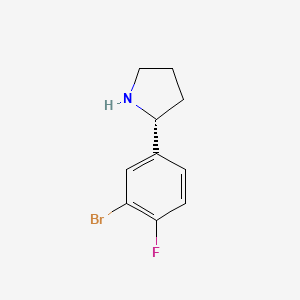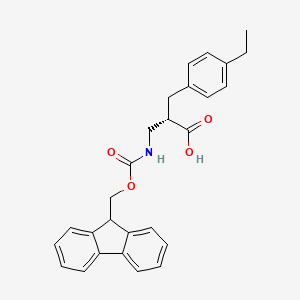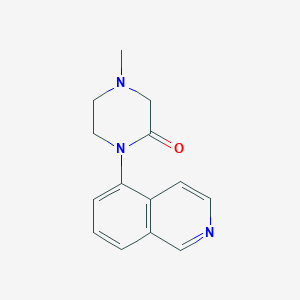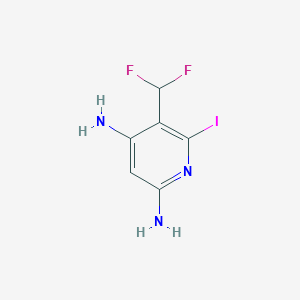
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine is a compound of significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-iodopyridine-2,4-diamine typically involves the introduction of the difluoromethyl group into pyridine derivatives. One common method is the direct C-H difluoromethylation of pyridines using metal-catalyzed cross-coupling reactions. This approach is efficient and economical, allowing for the late-stage functionalization of pyridine-containing drugs .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced difluoromethylation reagents and catalysts. The process may include steps such as the preparation of oxazino pyridine intermediates, which are then transformed into the desired product through radical processes and acid treatment .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-6-iodopyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and other interactions. This can lead to increased biological activity and improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: This compound also contains a difluoromethyl group and exhibits similar biological activity and stability.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another related compound with comparable properties and applications.
Uniqueness
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine is unique due to its specific substitution pattern and the presence of both difluoromethyl and iodine functional groups.
Properties
Molecular Formula |
C6H6F2IN3 |
|---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
5-(difluoromethyl)-6-iodopyridine-2,4-diamine |
InChI |
InChI=1S/C6H6F2IN3/c7-5(8)4-2(10)1-3(11)12-6(4)9/h1,5H,(H4,10,11,12) |
InChI Key |
RSSHRLIUAUXSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1N)I)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


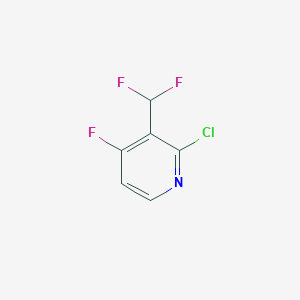
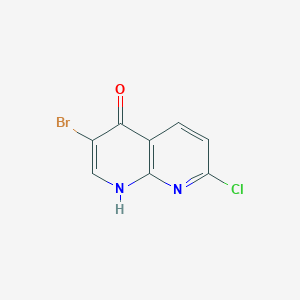
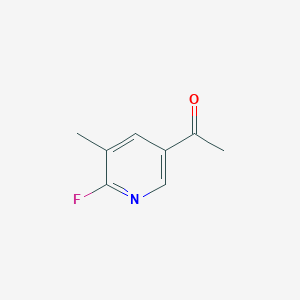
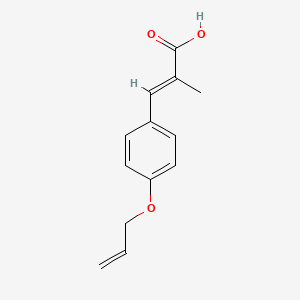
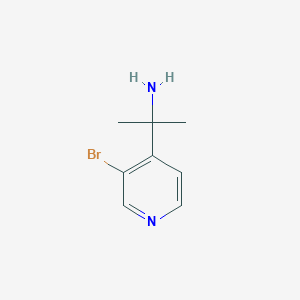
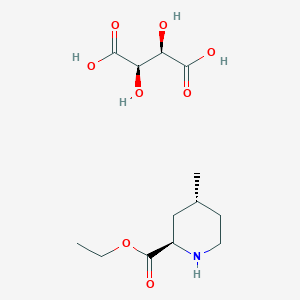
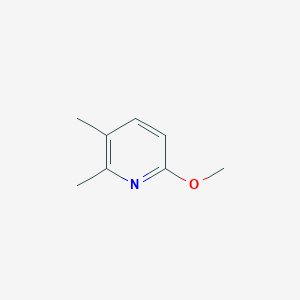
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)
